molecular formula C15H16N2O B7637218 4-(Naphthalen-1-ylmethyl)piperazin-2-one

4-(Naphthalen-1-ylmethyl)piperazin-2-one

Cat. No.: B7637218
M. Wt: 240.30 g/mol
InChI Key: FPFOOMIOAFKNMR-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-ylmethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a naphthalene ring attached to a piperazine moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-ylmethyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of solid-phase synthesis and photocatalytic synthesis are also common in industrial settings to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylmethyl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(Naphthalen-1-ylmethyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function. This inhibition can affect various cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-1-ylmethyl)piperazin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene moiety and piperazine ring combination make it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-(naphthalen-1-ylmethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-11-17(9-8-16-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFOOMIOAFKNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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